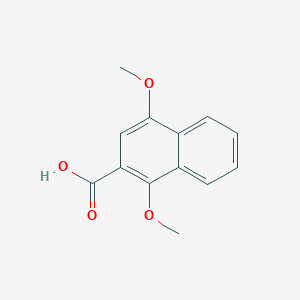

1,4-Dimethoxy-2-naphthoic acid

Descripción

Significance of Naphthalene (B1677914) Core Structures in Organic Synthesis

The naphthalene core, consisting of two fused benzene (B151609) rings, is a fundamental motif in organic chemistry. algoreducation.comfiveable.me Its structure as a polycyclic aromatic hydrocarbon (PAH) imparts significant stability, while also allowing for a range of chemical reactions. fiveable.mestudysmarter.co.ukijrpr.com This reactivity makes naphthalene a crucial building block for the synthesis of more complex molecules. algoreducation.comnumberanalytics.com In organic synthesis, the naphthalene scaffold serves as a versatile intermediate for producing a variety of materials, including dyes, pigments, polymers, and pharmaceuticals. ijrpr.comnumberanalytics.com The study of naphthalene and its derivatives has been instrumental in advancing the understanding of aromaticity and the behavior of larger, more complex PAHs. studysmarter.co.uk Its rigid, planar structure and the ability to undergo electrophilic aromatic substitution reactions are key features leveraged by chemists to construct elaborate molecular architectures. ijrpr.com

Overview of Substituted Naphthoic Acids in Academic and Industrial Contexts

Substituted naphthoic acids, which are naphthalene derivatives bearing a carboxylic acid group and other functional groups, are of considerable interest in both academic and industrial research. researchgate.netevitachem.com The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification and amidation. evitachem.com These compounds serve as valuable precursors and intermediates in the synthesis of a wide range of organic materials. researchgate.net

In the pharmaceutical industry, for example, substituted naphthoic acid derivatives are investigated for their potential as therapeutic agents. evitachem.comgoogle.com Certain derivatives have been explored as aldose reductase inhibitors for treating diabetic complications and as inhibitors of connective tissue destruction. researchgate.netgoogle.com In materials science, these compounds are used in the creation of polymers and other materials with specific, tailored properties. mdpi.com Computational studies on substituted naphthoic acids help in understanding how different functional groups affect the molecule's reactivity and potential biological activity. sciencepublishinggroup.com

Historical Perspectives on 1,4-Dimethoxynaphthalene (B104105) Derivatives Research

Research into naphthalene-based compounds dates back to the 19th century. solubilityofthings.com The study of 1,4-disubstituted naphthalenes, such as 1,4-dimethylnaphthalene (B47064) and 1,4-dihydroxynaphthalene (B165239), has provided significant insights into the chemistry of polycyclic aromatic compounds. solubilityofthings.comusda.gov 1,4-Dimethylnaphthalene, a compound that occurs naturally in potatoes, has been researched since the mid-20th century for its ability to inhibit sprouting during storage. usda.govresearchgate.net

The introduction of methoxy (B1213986) groups onto the naphthalene core, as seen in 1,4-dimethoxynaphthalene, has been a subject of study to understand its influence on the chemical and physical properties of the molecule. For instance, methoxy groups are known to enhance thermal stability compared to their hydroxyl counterparts. A 1997 study focused on the specific crystal structure of 1,4-Dimethoxy-2-naphthoic acid, detailing its hydrogen bonding characteristics. nih.gov More recent research has explored various derivatives, such as N-Benzyl-3-bromo-1,4-dimethoxy-2-naphthamide, as intermediates in the synthesis of new compounds. mdpi.com

Research Trajectories and Unexplored Potentials of this compound

Current research involving this compound often utilizes it as an intermediate or a reference compound in broader studies. For instance, it has been used in structure-activity relationship studies to investigate how different substituents on the naphthoic acid skeleton affect biological activity, such as interaction with the aryl hydrocarbon receptor (AhR). researchgate.net In these studies, this compound served as a comparison to its hydroxylated analogue, 1,4-dihydroxy-2-naphthoic acid (DHNA), which is a metabolite known to exhibit anti-inflammatory activity. researchgate.netresearchgate.net

The compound itself is a key precursor in the synthesis of more complex molecules. For example, it can be converted to 3-Bromo-1,4-dimethoxy-2-naphthoic acid, which is then used to create a variety of amide derivatives with potential applications in medicinal chemistry. mdpi.com

The unexplored potential of this compound lies in its further development as a scaffold for new functional molecules. Its specific substitution pattern offers a unique electronic and steric environment that could be exploited in the design of novel materials or biologically active agents. Future research could focus on synthesizing a broader library of derivatives and screening them for various applications, building upon the foundational knowledge of its chemical properties and reactivity.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78265-13-1 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂O₄ | sigmaaldrich.com |

| Molecular Weight | 232.23 g/mol | sigmaaldrich.com |

| Melting Point | 170-174 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Density | 1.261 g/cm³ | alfa-chemistry.com |

| Flash Point | 156 °C | alfa-chemistry.com |

| InChI Key | BGJOEOQFJYFEGG-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJOEOQFJYFEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457637 | |

| Record name | 1,4-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78265-13-1 | |

| Record name | 1,4-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1,4 Dimethoxy 2 Naphthoic Acid

Established Reaction Pathways for 1,4-Dimethoxy-2-naphthoic Acid Synthesis

Traditional synthetic routes to this compound rely on well-established chemical reactions, often involving multi-step sequences starting from readily available naphthalene (B1677914) precursors.

One effective strategy involves the alkylation of hydroxyl groups to form methoxy (B1213986) ethers, followed by the oxidation of a side chain to the carboxylic acid. A key intermediate, 2-acetyl-1,4-dimethoxynaphthalene, has been identified as a precursor in the synthesis of various naturally occurring compounds. researchgate.net The conversion of this ketone to the desired naphthoic acid can be achieved through oxidation.

A specific example is the oxidation of 2-acetyl-1,4-dimethoxynaphthalene using an aqueous solution of sodium hypochlorite. murdoch.edu.au This haloform-type reaction proceeds in high yield and represents a direct method for converting the 2-acyl group into the 2-carboxyl group on the dimethoxylated naphthalene ring. murdoch.edu.au The reaction involves the dropwise addition of the ketone, dissolved in a solvent like dioxane, to a heated solution of sodium hypochlorite. murdoch.edu.au

Table 1: Oxidation of 2-Acetyl-1,4-dimethoxynaphthalene

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|

The hydrolysis of a corresponding ester, such as methyl or ethyl 1,4-dimethoxy-2-naphthoate, is a common final step in the synthesis of this compound. This reaction is typically carried out by heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher completion, and the resulting products are often easier to separate. chemguide.co.uk

The process, known as saponification, yields the sodium salt of the carboxylic acid (sodium 1,4-dimethoxy-2-naphthoate) and the corresponding alcohol (e.g., methanol). chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid precipitates the free this compound, which can then be isolated. chemguide.co.uk The kinetics of alkaline hydrolysis for various naphthoic acid esters have been studied, confirming it as a reliable method for converting esters to their parent carboxylic acids. canterbury.ac.nz This hydrolysis step is mentioned as the final part of multi-step syntheses of the target molecule. researchgate.net

A multi-step pathway starting from acetylated naphthol derivatives has been successfully employed to synthesize the target acid's structural analogs, highlighting a versatile strategic approach. For instance, 2-acetyl-1-hydroxynaphthalene has been converted into 1,4-dimethoxy-2-naphthoxyacetic acid, a closely related compound, in a seven-step sequence. researchgate.net This synthesis involves key transformations including methylation, a Bayer-Villiger oxidation, hydrolysis, bromination, a second methylation, alkylation, and a final hydrolysis. researchgate.net

Another route starts with 2-hydroxy-1,4-naphthoquinone. researchgate.net This precursor undergoes acetylation, aromatization, methylation, and finally hydrolysis to yield the title compound, demonstrating the utility of quinones as starting materials for highly substituted naphthalenes. researchgate.net

Strategies involving bromination followed by substitution are integral to the functionalization of the naphthalene core, enabling the introduction of required substituents at specific positions. While direct bromination of 1,4-dimethoxynaphthalene (B104105) can be complex, targeted bromination of activated precursors is a viable approach. For example, bromination is a key step in the seven-step synthesis starting from 2-acetyl-1-hydroxynaphthalene. researchgate.net

The synthesis of 6-hydroxy-2-naphthoic acid, an important isomer, can be achieved by carbonylating 6-bromo-2-naphthol, which is itself derived from β-naphthol. google.com This illustrates a general principle where a bromine atom is introduced to direct a subsequent carbonylation or other substitution reaction to the desired position on the naphthalene ring. google.com Such strategies are crucial for building the correct substitution pattern required for this compound from less complex starting materials.

Conversion from Acetylated Naphthol Derivatives

Novel and Convergent Synthetic Routes

Recent research has focused on developing more sustainable and efficient synthetic methods, including chemo-enzymatic pathways that utilize renewable resources.

A novel and sustainable chemo-enzymatic route has been developed for the gram-scale synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), an isomer of the target compound, starting from sinapic acid. tandfonline.comsemanticscholar.org Sinapic acid is a naturally occurring p-hydroxycinnamic acid that can be extracted from agricultural residues like rapeseed or mustard press-cakes. tandfonline.comtaylorandfrancis.com

This one-pot, two-step process begins with the enzymatic dimerization of sinapic acid. tandfonline.com A laccase enzyme from Trametes versicolor is used to catalyze the radical-mediated β-β oxidative dimerization of sinapic acid, which favors the formation of an intermediate bislactone. tandfonline.comsemanticscholar.org The reaction is typically performed in a buffered solution at pH 5.5. tandfonline.com

In the second step, the intermediate bislactone is converted to DMNA under alkaline conditions. tandfonline.com Sodium hydroxide is added directly to the reaction mixture, which promotes the rearrangement of the bislactone into thomasidioic acid and subsequently into the final product, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid. tandfonline.comsemanticscholar.org This method avoids hazardous reagents and represents a greener alternative to traditional petroleum-based syntheses, yielding DMNA in good yields after simple filtration. tandfonline.com

Table 2: Chemo-enzymatic Synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA)

| Step | Reactant | Catalyst/Reagent | Key Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Enzymatic Dimerization | Sinapic Acid | Laccase (Trametes versicolor) | Bislactone | Bislactone | ~70% | tandfonline.com |

Radical-Mediated Dimerization Processes in Precursor Synthesis

Radical-mediated dimerization is a key strategy in the synthesis of precursors for complex molecules, including those related to this compound. This approach often involves the oxidative coupling of phenolic compounds to form C-C or C-O bonds.

A prominent example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), where the initial step is the radical-mediated β-β dimerization of sinapic acid. semanticscholar.orgresearchgate.net This dimerization is typically facilitated by an oxidative agent like ferric chloride (FeCl3), which promotes the formation of a bislactone intermediate. semanticscholar.orgresearchgate.net This intermediate is crucial as it sets the stage for subsequent rearrangements to form the naphthoic acid structure. The use of laccase enzymes also facilitates this radical dimerization under milder, more environmentally friendly conditions. tandfonline.comsemanticscholar.orgresearchgate.net

The mechanism of these dimerizations involves the generation of radical species on the precursor molecules, which then couple to form the dimer. The regioselectivity of this coupling (e.g., β-β, β-O-4) can be influenced by the specific reagents and conditions used. mdpi.com For instance, FeCl3 has been shown to favor the β-β oxidative dimerization of sinapic acid. semanticscholar.org

While not directly applied to the synthesis of this compound in the provided literature, the principles of radical-mediated dimerization are fundamental in the synthesis of related naphthoic acid derivatives and represent a powerful tool for constructing the core bicyclic ring system from simpler phenolic precursors. The development of such methods is crucial for accessing a variety of substituted naphthalenes.

Exploration of Alternative Starting Materials and Reagents

Research into the synthesis of this compound and its analogs has explored a variety of starting materials and reagents to improve efficiency, yield, and sustainability.

One of the primary precursors for this compound is 1,4-dihydroxy-2-naphthoic acid . This compound serves as a key intermediate which can then be methylated to produce the target molecule. mdpi.com The synthesis of 1,4-dihydroxy-2-naphthoic acid itself can be achieved through the carboxylation of 1,4-dihydroxynaphthalene (B165239). google.com

Another versatile starting material is 2-hydroxy-1,4-naphthoquinone . This compound can be converted to this compound through a series of reactions including acetylation, aromatization, and methylation. researchgate.net Similarly, 2-acetyl-1-hydroxynaphthalene has been utilized as a starting point in a multi-step synthesis. researchgate.net

For the synthesis of a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), sinapic acid , a naturally occurring phenolic compound, has been employed. tandfonline.comsemanticscholar.org This approach highlights a shift towards using renewable and bio-based starting materials. The synthesis proceeds through a laccase-mediated dimerization. tandfonline.comsemanticscholar.org Another approach for DMNA synthesis started from 4-hydroxy-3,5-dimethoxybenzaldehyde using a Stobbe condensation. rsc.org

In terms of reagents, the bromination of intermediates is a common step. N-bromosuccinimide (NBS) is frequently used for this purpose in a solvent like N,N-dimethylformamide (DMF). mdpi.com For methylation steps, dimethyl sulfate with potassium carbonate is a classic choice. researchgate.net Hydrolysis of ester intermediates to the final carboxylic acid is often achieved using a strong base like potassium hydroxide (KOH) in a mixture of solvents such as tetrahydrofuran (B95107), methanol, and water. mdpi.com

The exploration of "greener" reagents and catalysts is also an active area of research. For instance, the use of enzymes like laccase for dimerization offers a more sustainable alternative to traditional chemical oxidants. tandfonline.comsemanticscholar.orgacs.org

Optimization of Reaction Conditions and Process Development

Influence of Catalysts and Solvents on Yield and Selectivity

The choice of catalysts and solvents plays a pivotal role in the synthesis of this compound and related compounds, significantly affecting reaction rates, yields, and selectivity. acs.org

In the synthesis of pyrimidinone-fused 1,4-naphthoquinone (B94277) derivatives starting from 3-bromo-1,4-dimethoxy-2-naphthoic acid, the initial step involves the formation of an acyl chloride. This is achieved using oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) with a catalytic amount of anhydrous N,N-dimethylformamide (DMF). mdpi.com The subsequent amidation reactions also utilize DCM as the solvent.

For the hydrolysis of the methyl ester precursor, methyl 3-bromo-1,4-dimethoxy-2-naphthoate, to the corresponding carboxylic acid, a mixed solvent system of tetrahydrofuran (THF), methanol, and water is employed in the presence of potassium hydroxide (KOH). mdpi.com This combination of polar protic and aprotic solvents facilitates the dissolution of both the organic substrate and the inorganic base, driving the saponification to completion.

In a chemo-enzymatic approach to synthesize the related 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), the solvent system was crucial for the initial laccase-mediated dimerization of sinapic acid. tandfonline.com A mixture of a buffer (pH 5.5) and acetonitrile (B52724) (20%) was found to be optimal. tandfonline.com The use of a co-solvent like acetonitrile was necessary to improve the solubility and dispersion of the substrate. tandfonline.com More sustainable solvent alternatives like Cyrene™, a bio-based solvent, have also been investigated for similar dimerization reactions. researchgate.netresearchgate.net

Ruthenium-catalyzed C-H activation reactions for the synthesis of isoquinolinones and isocoumarins have shown a strong dependence on the solvent. Poly(ethylene glycol) (PEG-400) was identified as a superior solvent compared to other PEGs and a mixture of PEG-400 and water. rsc.org This highlights the role of the solvent not just in solubilizing reactants but also potentially in stabilizing catalytic intermediates.

The following table summarizes the catalysts and solvents used in key synthetic steps for this compound and related compounds:

| Reaction Step | Catalyst | Solvent(s) | Starting Material | Product | Yield |

| Acyl Chloride Formation | DMF (catalytic) | Dichloromethane | 3-Bromo-1,4-dimethoxy-2-naphthoic acid | 3-Bromo-1,4-dimethoxy-2-naphthoyl chloride | - |

| Hydrolysis | - | THF, Methanol, Water | Methyl 3-bromo-1,4-dimethoxy-2-naphthoate | 3-Bromo-1,4-dimethoxy-2-naphthoic acid | - |

| Laccase-mediated Dimerization | Laccase from Trametes versicolor | Buffer (pH 5.5), Acetonitrile | Sinapic acid | Bislactone intermediate | 81% |

| Annulation | [{RuCl2(p-cymene)}2] | PEG-400 | N-methoxy-N-methyl benzamide | Isoquinolinone derivative | up to 86% |

Temperature and Pressure Effects in Reaction Kinetics

Temperature and pressure are fundamental parameters that significantly influence the kinetics of chemical reactions, including the synthesis of this compound and its precursors.

In the synthesis of 3-bromo-1,4-dimethoxy-2-naphthoic acid, the hydrolysis of the corresponding methyl ester is carried out under reflux conditions for 48 hours. mdpi.com The elevated temperature is necessary to overcome the activation energy of the saponification reaction and drive it to completion within a reasonable timeframe.

The carboxylation of 1,4-dihydroxynaphthalene to produce 1,4-dihydroxy-2-naphthoic acid, a potential precursor, is also sensitive to temperature. The preferred temperature range for this reaction is between 50°C and 180°C, with an optimal range of 90°C to 130°C. google.com This range balances the reaction rate with the stability of the final product. While this carboxylation can be performed at atmospheric pressure, applying pressure up to 10 kg/cm ² can be beneficial. google.com

In the context of ruthenium-catalyzed C-H activation for the synthesis of related heterocyclic structures, temperature optimization was crucial. For the synthesis of isoquinolinones, temperatures between 60°C and 110°C provided the best results, with 60°C being chosen for the final optimized conditions. rsc.org For the synthesis of isocoumarin (B1212949) derivatives, a higher temperature of 80°C was required. rsc.org

The following table summarizes the effect of temperature on the yield of DMNA in a specific study:

| Temperature (°C) | Reaction Time (h) | Predicted Max Yield (%) |

| 30 | 34.0 | 67.8 |

| Room Temperature (18-21) | 47.4 | 68.7 |

This data clearly indicates that for this particular step, a lower temperature over a longer duration leads to a slightly higher yield, likely due to increased product stability. tandfonline.comsemanticscholar.org

Scalability and Green Chemistry Metrics in Synthesis

The scalability of a synthetic route and its adherence to green chemistry principles are crucial for practical applications, moving from laboratory-scale research to larger-scale production.

A chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid has been specifically evaluated for its sustainability and scalability. tandfonline.comsemanticscholar.orgresearchgate.net This process was successfully scaled up to the gram level, demonstrating its potential for larger-scale production. semanticscholar.org Key to its green credentials is the use of a laccase enzyme for the initial dimerization, which operates under mild conditions and is biodegradable, avoiding the use of hazardous chemical oxidants. tandfonline.comsemanticscholar.orgacs.org The process was designed to be a one-pot, two-step synthesis, minimizing waste and simplifying operations. tandfonline.comsemanticscholar.org

To quantitatively assess the environmental impact, green chemistry metrics such as the Process Mass Intensity (PMI) and EcoScale were calculated. semanticscholar.org The PMI, which is the ratio of the total mass of materials used to the mass of the final product, is a key indicator of waste generation. The EcoScale is a semi-quantitative tool that evaluates the environmental friendliness of a chemical reaction based on parameters like yield, price, safety, and reaction conditions. The calculation of these metrics for the DMNA synthesis demonstrated the limited environmental impact of the developed process. semanticscholar.org

Another important aspect of green chemistry is the use of environmentally benign solvents. Research has focused on replacing traditional volatile organic solvents with greener alternatives. For instance, the use of poly(ethylene glycol) (PEG-400) as a recyclable reaction medium in ruthenium-catalyzed C-H activation reactions is a significant step towards a more sustainable process. rsc.org Similarly, the use of Cyrene™, a bio-based solvent, has been explored for dimerization reactions. researchgate.netresearchgate.net Solvent-free reactions, where reactants are heated or ground together without a medium, represent an ideal green chemistry scenario. tandfonline.com

The scalability of a synthesis also depends on the robustness of the reaction conditions and the ease of purification. In the chemo-enzymatic synthesis of DMNA, the product was isolated by simple precipitation and filtration, avoiding complex chromatographic purification, which is often a bottleneck in scaling up. tandfonline.comsemanticscholar.org

The following table presents a conceptual comparison of different synthetic approaches based on green chemistry principles:

| Synthetic Approach | Key Green Chemistry Features | Challenges for Scalability |

| Chemo-enzymatic Synthesis of DMNA | Bio-based starting material (sinapic acid), enzymatic catalysis, one-pot process, simple filtration for purification. tandfonline.comsemanticscholar.org | Enzyme stability and cost, potential for decreased yield on a very large scale. semanticscholar.org |

| Ru-catalyzed C-H Activation in PEG-400 | Recyclable catalytic system, high atom economy. rsc.org | Leaching of the metal catalyst, cost of the ruthenium catalyst. rsc.org |

| Traditional Multi-step Synthesis | Well-established reactions. researchgate.netmdpi.com | Use of hazardous reagents (e.g., oxalyl chloride, dimethyl sulfate), multiple steps leading to higher PMI, often requires chromatographic purification. |

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical steps to obtain the compound in a form suitable for research applications, where high purity is often required. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

A common method for purifying solid organic compounds like this compound is recrystallization . This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. The melting point of the purified acid is reported to be in the range of 170-174 °C, which can be used as an indicator of purity. sigmaaldrich.com

Column chromatography is another powerful purification technique, particularly for separating the desired product from byproducts with similar solubility characteristics. In the synthesis of precursors to this compound, silica (B1680970) gel flash column chromatography is frequently employed. For example, in the purification of methyl 3-bromo-1,4-dimethoxy-2-naphthoate, a solvent system of 17% ethyl acetate (B1210297) in hexane (B92381) was used as the eluent. mdpi.com

For the isolation of the final acidic product from a reaction mixture, acid-base extraction is a highly effective method. After a reaction, the mixture can be treated with a base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. researchgate.net This allows for the separation of the desired acid from non-acidic organic impurities by washing with an organic solvent like diethyl ether or dichloromethane. researchgate.netmurdoch.edu.au Subsequently, the aqueous layer is acidified with a dilute acid (e.g., HCl) to re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution. murdoch.edu.augoogle.com The solid product can then be collected by filtration , washed with water to remove any remaining inorganic salts, and dried. murdoch.edu.augoogle.com

In some synthetic procedures, a combination of these techniques is used. For instance, after an initial workup involving extraction, the crude product might be further purified by column chromatography or recrystallization to achieve the desired level of purity for analytical characterization and further use.

The following table outlines the common purification techniques and their applications in the context of synthesizing this compound and its intermediates.

| Purification Technique | Principle | Application Example |

| Recrystallization | Differential solubility at varying temperatures | Final purification of solid this compound. |

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel) | Purification of the intermediate methyl 3-bromo-1,4-dimethoxy-2-naphthoate using an ethyl acetate/hexane eluent. mdpi.com |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group | Isolating the final product from non-acidic impurities by converting it to a water-soluble salt. researchgate.netmurdoch.edu.au |

| Filtration | Separation of a solid from a liquid | Collecting the precipitated this compound after acidification of the aqueous solution. murdoch.edu.augoogle.com |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Naphthoic Acid

Derivatization and Functionalization Strategies

The chemical structure of 1,4-Dimethoxy-2-naphthoic acid, featuring a naphthalene (B1677914) core, two electron-donating methoxy (B1213986) groups, and a carboxylic acid function, allows for a variety of derivatization and functionalization reactions. These transformations target either the carboxylic acid moiety or the aromatic ring system, enabling the synthesis of a diverse range of novel compounds.

The carboxylic acid group of this compound can be readily converted into its corresponding esters through several standard methods. Esterification is a common strategy to protect the carboxylic acid, modify the compound's solubility, or prepare intermediates for further reactions, such as reduction. rsc.orgmurdoch.edu.au

One documented method involves reacting the naphthoic acid with iodomethane (B122720) in the presence of potassium carbonate in a solvent like dry acetone. murdoch.edu.au This reaction proceeds via an SN2 mechanism to yield the methyl ester, methyl 1,4-dimethoxy-2-naphthoate. murdoch.edu.au This methyl ester has also been isolated from natural sources. researchgate.net Alternative methods for esterification that are generally applicable to naphthoic acids include the use of diazomethane (B1218177) surrogates, which offer a safer alternative to the hazardous diazomethane gas. researchgate.net For instance, imidazotetrazines can serve as weighable diazomethane precursors for the efficient esterification of acids like 1-naphthoic acid at room temperature. researchgate.net

The hydrolysis of the ester back to the carboxylic acid can be achieved by refluxing with a base like potassium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol, and water. nih.gov

The synthesis of N-substituted naphthamides from this compound is a key functionalization strategy, typically achieved through a two-step process. The carboxylic acid is first activated, commonly by converting it to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the amide bond. nih.govmdpi.com

A general procedure involves dissolving the starting acid (or its halogenated derivative, such as 3-bromo-1,4-dimethoxy-2-naphthoic acid) in an anhydrous solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov Oxalyl chloride is added dropwise to produce the corresponding acyl chloride. nih.gov After removing the excess oxalyl chloride under vacuum, the resulting acyl chloride is reacted with a chosen amine to yield the N-substituted naphthamide. nih.govmdpi.com This method has been used to synthesize a variety of amides. nih.govmdpi.com

Table 1: Examples of Synthesized N-Substituted Naphthamides from 3-Bromo-1,4-dimethoxy-2-naphthoic acid

| Amine Reactant | Resulting N-Substituted Naphthamide | Yield | Reference |

| Phenylamine | 3-Bromo-1,4-dimethoxy-N-phenyl-2-naphthamide | - | nih.gov |

| Cinnamylamine | 3-Bromo-N-cinnamyl-1,4-dimethoxy-2-naphthamide | 90% (over two steps) | nih.govmdpi.com |

| 4-Methoxybenzylamine | 3-Bromo-N-(4-methoxybenzyl)-1,4-dimethoxy-2-naphthamide | 80% (over two steps) | mdpi.com |

These brominated naphthamides can be further functionalized. For example, the bromo-substituent can be replaced with an amino group via a copper-catalyzed reaction with sodium azide, followed by reduction, to produce compounds like 3-amino-1,4-dimethoxy-N-phenyl-2-naphthamide. nih.gov

The naphthalene ring of this compound and its derivatives is susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation. The positions of the electron-donating methoxy groups significantly influence the regioselectivity of these reactions.

Specifically, the bromination of the methyl ester, methyl 1,4-dimethoxy-2-naphthoate, has been accomplished using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). nih.govmdpi.com This reaction proceeds overnight at room temperature and results in the selective substitution at the C-3 position, yielding methyl 3-bromo-1,4-dimethoxy-2-naphthoate in high yield (98%). nih.govmdpi.com The bromine is introduced at the position activated by both methoxy groups and ortho to the ester group.

Theoretical considerations suggest that for general electrophilic aromatic substitution on a 1,4-dimethoxy naphthalene system, the incoming electrophile is directed to the 5- and 8-positions of the other aromatic ring. However, the specific conditions and the directing ability of the C-2 carboxylate group play a crucial role in determining the final product, as seen in the C-3 bromination. nih.govmdpi.com In general EAS reactions on naphthalene, substitution at the α-position (C1, C4, C5, C8) is often kinetically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate. uomustansiriyah.edu.iq

The carboxylic acid group is a versatile functional group that can undergo several important transformations beyond esterification and amidation.

Conversion to Acyl Chlorides: As a precursor for amidation, the carboxylic acid is readily converted to its acyl chloride. nih.gov This is typically achieved using reagents like oxalyl chloride in an inert solvent or by treatment with thionyl chloride. murdoch.edu.aunih.gov The resulting acyl chloride is a highly reactive intermediate for nucleophilic acyl substitution.

Reduction: While direct reduction of the carboxylic acid can be performed, a common strategy involves first converting the acid to its methyl ester, which can then be reduced. rsc.org For example, methyl 1,4-dimethoxy-2-naphthoate can be reduced to the corresponding alcohol, (1,4-dimethoxynaphthalen-2-yl)methanol, using a suitable reducing agent. rsc.org

Halodecarboxylation: Aromatic carboxylic acids can undergo halodecarboxylation, a reaction that replaces the carboxyl group with a halogen atom accompanied by the release of carbon dioxide. acs.org This process can provide access to aryl halides that may be difficult to synthesize through direct electrophilic halogenation. acs.org For naphthoic acid specifically, subjecting it to decarboxylative bromination conditions can lead to polybrominated products. acs.org

Halogenation and Electrophilic Aromatic Substitution

Studies of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. A key area of investigation has been the behavior of related naphthoic acids in metalation reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The carboxylic acid group can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. researchgate.net

While there is no direct study on this compound itself, extensive research on the closely related compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, provides strong evidence for the formation of a trianion intermediate during metalation. researchgate.netacs.orgnih.gov In this analogue, treatment with a strong lithium amide base like lithium tetramethylpiperidide (LTMP) results in deprotonation at three distinct sites: the acidic proton of the carboxylic acid, the proton of the C-4 hydroxyl group, and a proton on the aromatic ring at the C-5 position, which is directed by the C-4 oxyanion and the C-6 methoxy group. acs.orgnih.govacs.org This generates a reactive trianion species that can then be trapped by an electrophile, leading to regioselective substitution. acs.orgnih.gov

This finding is significant as it demonstrates that multiple acidic protons in a complex naphthoic acid derivative can be removed to form a polyanionic intermediate, which then dictates the regioselectivity of subsequent reactions. acs.orgnih.gov The carboxylic acid group itself is considered to have an intermediate capacity for directing metalation compared to other functional groups. researchgate.net The formation of such intermediates is a key mechanistic feature in the synthesis of complex, polysubstituted aromatic molecules from naphthoic acid precursors. researchgate.netacs.org

Cyclization Mechanisms and Product Formation

The cyclization of naphthoic acid derivatives can proceed through various mechanisms, often catalyzed by transition metals or induced by oxidative conditions. In reactions involving derivatives similar to this compound, such as 2-naphthoic acid itself, palladium-catalyzed C-H olefination followed by annulation (cyclization) has been observed to produce lactone products. rsc.org Mechanistic studies of these transformations suggest a pathway involving oxopalladation–protodemetallation rather than a simple intramolecular oxa-Michael addition. rsc.org This indicates that a palladium catalyst is crucial for the cyclization step. rsc.org Control experiments have demonstrated that the absence of the palladium catalyst, a suitable ligand, a photocatalyst, or light can completely halt the reaction, underscoring the necessity of each component for the transformation to occur. rsc.org

In other contexts, the formation of dimethoxy-naphthoic acid structures can arise from the oxidative dimerization and subsequent cyclization of precursor molecules. For instance, the chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid proceeds through a bislactone intermediate formed via a radical-mediated β-β dimerization. tandfonline.comsemanticscholar.org This bislactone then undergoes further transformation under alkaline conditions to yield the final naphthoic acid product. tandfonline.com

Furthermore, synthetic strategies have considered the cyclization of related compounds like 1,4-dimethoxy-2-naphthoxyacetic acid, which is expected to form naphthofuran structures. researchgate.net This highlights the potential for the naphthalene core of this compound to participate in various intramolecular ring-forming reactions, leading to a diverse range of heterocyclic products.

Oxidative Demethylation Pathways

The methoxy groups of this compound are susceptible to oxidative cleavage, a reaction that is a key step in both biological systems and synthetic chemistry. This process, known as oxidative demethylation, typically converts the dimethoxy naphthalene system into a naphthoquinone.

Enzymatic systems, particularly cytochrome P450 monooxygenases, are highly efficient at this transformation. The enzyme CYP199A4 has been shown to oxidatively demethylate substrates like 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid. rsc.org The mechanism involves hydrogen atom abstraction from the methyl group by the enzyme's active ferryl species (Compound I), followed by an oxygen rebound step to form a hemiacetal intermediate. rsc.org This hemiacetal is unstable and spontaneously decomposes to yield the corresponding hydroxylated product (a phenol) and formaldehyde. rsc.org This pathway is a common route for the O-demethylation of methoxylated aromatic acids. rsc.org

In chemical synthesis, oxidative demethylation is a known strategy for converting 1,4-dimethoxy aromatic derivatives into quinones. researchgate.net For example, treatment of a 1,4,5,7-tetramethoxynaphthalene derivative with carefully controlled oxidative conditions has been shown to produce the corresponding quinone, although yields can sometimes be low due to the electron-rich nature of the naphthalene system which can lead to competing reactions. murdoch.edu.au Oxidative demethylation of 1,4-dimethoxy aromatic compounds is a crucial step in the synthesis of substituted 2-quinonyl boronic acids, which are valuable intermediates in Diels-Alder reactions. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The outcomes of chemical reactions involving this compound are often governed by regioselectivity, where one constitutional isomer is preferentially formed over others.

In palladium-catalyzed annulation reactions of 2-naphthoic acid, C-H olefination occurs with regioselectivity at the sterically less hindered position. rsc.org This principle suggests that in transformations involving the naphthalene core of this compound, substitution would likely be directed by steric factors.

A powerful example of regioselectivity is seen in the enzymatic oxidative demethylation of analogous compounds. The cytochrome P450 enzyme CYP199A4 exhibits total regioselectivity when oxidizing 3,4-dimethoxybenzoic acid, exclusively demethylating the methoxy group at the 4-position. rsc.org This high degree of control is attributed to the specific binding orientation of the substrate within the enzyme's active site.

Similarly, synthetic routes designed to create complex molecules from 1,4-dimethoxy aromatic precursors rely on regiocontrolled steps. The synthesis of substituted 2-quinonyl boronic acids, for example, is achieved through a sequence of regiocontrolled boronation followed by oxidative demethylation. researchgate.net

While specific studies on the stereoselectivity of this compound are not widely documented, research on related naphthalenecarboxylic acids has demonstrated stereospecific 1,4-addition of organolithium reagents, providing a route to stereodefined 1,2-dihydronaphthalenes. acs.org This indicates that the naphthalene scaffold is amenable to stereocontrolled transformations.

Kinetic and Thermodynamic Analyses of Key Reactions

The rates and energy profiles of reactions involving dimethoxy-naphthoic acid derivatives have been investigated to optimize synthetic processes and understand reaction mechanisms.

Kinetic studies on the formation of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid via oxidative dimerization and rearrangement reveal a strong dependence on reaction conditions. The initial air oxidation of sinapic acid to its dimer is a first-order reaction. dss.go.th The subsequent conversion of the intermediate, thomasidioic acid, into the final naphthoic acid product is influenced by pH. dss.go.th

Table 1: Kinetic Data for the Conversion of Sinapic Acid at Various pH Levels

The reaction rate constants (k) for the first-order conversion of sinapic acid in phosphate-boric acid buffers.

| pH | Reaction Rate Constant (k) (s⁻¹) | Reference |

|---|---|---|

| 7.0 | 8.54 × 10⁻⁶ | dss.go.th |

| 8.5 | 2.51 × 10⁻⁵ | dss.go.th |

| 10.0 | 4.87 × 10⁻⁵ | dss.go.th |

Note: Reactions in ammonium (B1175870) bicarbonate buffers were reported to be more than 10 times faster. dss.go.th

Kinetic analysis of enzymatic reactions also provides valuable data. The oxidative demethylation of various methoxy-substituted aromatic acids by the enzyme CYP199A4 has been quantified, showing efficient product formation rates.

Table 2: Product Formation Rates for CYP199A4-Catalyzed Oxidative Demethylation

Comparison of product formation rates for the enzymatic oxidation of various methoxy-substituted aromatic acids.

| Substrate | Product Formation Rate (nmol product/nmol P450/min⁻¹) | Reference |

|---|---|---|

| 4-Methoxycinnamic acid | 180 | rsc.org |

| 3,4-Dimethoxycinnamic acid | >200 | rsc.org |

| 2,4-Dimethoxycinnamic acid | >200 | rsc.org |

Thermodynamic studies on the closely related 2-naphthoxyacetic acid show that its dissolution in various solvents is an endothermic and entropy-driven process. researchgate.net This type of analysis, while not performed directly on this compound, provides a framework for understanding the energetic factors that govern its solubility and behavior in solution, which are critical for controlling its reactivity in chemical processes. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1,4-Dimethoxy-2-naphthoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR methods used for the structural analysis of this compound.

In the ¹H NMR spectrum, the protons of the two methoxy (B1213986) groups (–OCH₃) typically appear as distinct singlets due to the absence of adjacent protons to couple with. The chemical shifts for these methoxy protons are influenced by their position on the naphthalene (B1677914) ring. The aromatic protons on the naphthalene core exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, arising from spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants of these aromatic protons are key to confirming the substitution pattern on the naphthalene ring. The acidic proton of the carboxylic acid group (–COOH) usually appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the carboxylic acid group (C=O) typically resonates at a downfield position (~170 ppm). The carbons of the methoxy groups appear in the upfield region. The ten carbon atoms of the naphthalene ring, including the two carbons bonded to the methoxy groups and the carbon bonded to the carboxylic acid, will each produce a signal, with their chemical shifts being indicative of their electronic environment. Spectroscopic data for a related compound, 3-bromo-1,4-dimethoxy-2-naphthoic acid, shows the two methoxy carbons at approximately 61.53 and 63.96 ppm and the carboxyl carbon at 165.77 ppm in CDCl₃. mdpi.com For a similar naphthoic acid derivative, the carboxyl carbon signal was observed at δ 167.38.

Interactive Data Table: Representative NMR Data for Naphthoic Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (C-H) | 7.0 - 8.5 | Multiplet |

| ¹H | Methoxy (O-CH₃) | 3.7 - 4.0 | Singlet |

| ¹H | Carboxylic Acid (COOH) | > 10.0 | Broad Singlet |

| ¹³C | Carboxylic Acid (C=O) | 165 - 175 | Singlet |

| ¹³C | Aromatic (C-O) | 145 - 155 | Singlet |

| ¹³C | Aromatic (C-C/C-H) | 110 - 135 | Singlet/Doublet |

| ¹³C | Methoxy (O-CH₃) | 55 - 65 | Quartet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often employed to unambiguously assign the complex spectral data and confirm the connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the naphthalene ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For more complex structural confirmation, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the positions of the methoxy and carboxylic acid substituents on the naphthalene framework. For instance, an HMBC experiment would show a correlation between the methoxy protons and the carbon atom to which the methoxy group is attached.

¹H NMR and ¹³C NMR Spectral Interpretation

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂O₄), the expected exact mass is 232.0736 g/mol . sigmaaldrich.comnih.govchemspider.com High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound is observed. The fragmentation pattern of the molecular ion provides further structural information. For this compound, common fragmentation pathways may involve the loss of a methoxy group (–OCH₃), a carboxyl group (–COOH), or a water molecule (H₂O). The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, in a related compound, 3-amino-2-naphthoic acid, fragments corresponding to the loss of functional groups were observed. mdpi.com

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Analysis

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P2(1)/c | nih.goviucr.org |

| Key Interaction | Cyclic dimer hydrogen bonding | nih.goviucr.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O–H stretch of the carboxylic acid (a broad band typically in the range of 2500–3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), the C–O stretches of the methoxy and carboxylic acid groups, and the C=C stretches of the aromatic naphthalene ring. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For this compound, the naphthalene ring system and the attached functional groups constitute a chromophore that absorbs UV light. The UV-Vis spectrum would show characteristic absorption maxima corresponding to π → π* transitions within the aromatic system. slideshare.netyoutube.com The position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent used. For a related naphthoic acid derivative, UV-Vis absorption maxima were observed at 240, 313, 330, and 342 nm.

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. In an HPLC analysis, the compound is passed through a column (commonly a C18 column) with a mobile phase, and its retention time is a characteristic property. By comparing the chromatogram of a sample to that of a standard, the purity can be determined. Different mobile phase compositions, often a mixture of acetonitrile (B52724), methanol, and water with an acid modifier like acetic acid, can be used to achieve optimal separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for identifying impurities and byproducts in a sample of this compound. As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. This allows for the confident identification of even minor impurities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a fundamental understanding of a molecule's electronic distribution and energy levels, which are key determinants of its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org For substituted aromatic compounds like naphthoic acids, DFT calculations are employed to determine optimized molecular geometries, charge distributions, and other electronic parameters. rsc.orgresearchgate.net Studies on related ortho-substituted naphthoic acids utilize DFT methods, such as the B3LYP functional with a 6-31G basis set, to assess various physicochemical properties. researchgate.net These calculations can elucidate the influence of substituent groups, such as the methoxy (B1213986) groups in 1,4-Dimethoxy-2-naphthoic acid, on the aromatic system's reactivity. researchgate.net For instance, research on the reaction mechanisms of related compounds like 2-methoxy-1-naphthoic acid has successfully used the CAM-B3LYP method to model energetic and structural aspects of chemical transformations. rsc.org

Table 1: Theoretical Physicochemical Properties of Representative Substituted Naphthoic Acids (Illustrative Data based on Related Compounds) This table illustrates the types of data generated from DFT calculations for substituted naphthoic acids, as reported in studies on similar compounds. researchgate.net

| Compound | Total Energy (kcal/mol) | Dipole Moment (Debye) |

| Naphthoic acid | -3.60E+05 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | 6.738 |

| o-Methoxy naphthoic acid | -4.32E+05 | 6.869 |

| o-Amino naphthoic acid | -3.95E+05 | 5.779 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In computational studies of substituted naphthoic acids, the HOMO-LUMO gap is calculated to assess how different functional groups affect the molecule's reactivity. researchgate.net For example, in a study of various ortho-substituted naphthoic acids, the HOMO-LUMO energy gap for o-methoxy naphthoic acid was calculated to be 108 kcal/mol. researchgate.net This type of analysis helps in understanding the electronic transition nature of the compounds. rsc.org

Table 2: Calculated Electronic Properties of Representative Substituted Naphthoic Acids (Illustrative Data based on Related Compounds) This table shows key electronic parameters derived from quantum chemical calculations for similar naphthoic acid structures. researchgate.net

| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |

| Naphthoic acid | -146 | -48 | 98 |

| o-Hydroxy naphthoic acid | -151 | -42 | 109 |

| o-Methoxy naphthoic acid | -149 | -41.4 | 108 |

| o-Amino naphthoic acid | -135 | -38.3 | 97 |

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are particularly relevant for understanding its interactions with biological macromolecules. A study investigating the binding of various naphthoic acid derivatives to the aryl hydrocarbon receptor (AhR) employed MD simulations to refine the ligand-receptor structures and optimize their intermolecular interactions. nih.gov These simulations help in determining the structural stability of different binding modes. nih.gov Although the detailed analysis in that study focused on the complexes of the AhR with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), this compound was included in the broader structure-activity relationship investigation. nih.gov

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the chemical reactivity and selectivity of molecules. By calculating parameters such as rotational energy barriers, bond lengths, and electrostatic potentials, these models can forecast how a molecule will behave in a chemical reaction. researchgate.net DFT studies on substituted naphthoic acids have investigated the effect of electron-donating groups on the conjugation of the aromatic system by correlating calculated rotational barriers of the carboxylic group with geometric and electronic parameters. researchgate.net Furthermore, computational modeling of reaction mechanisms, as demonstrated in the study of aromatic nucleophilic substitution in 2-methoxy-1-naphthoic acid, can identify rate-determining steps and characterize transition states, providing a quantitative understanding of substituent and solvent effects on reactivity. rsc.org

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how a chemical's structure influences its biological activity. For this compound, SAR studies have been conducted to elucidate its activity as a ligand for the aryl hydrocarbon receptor (AhR). oup.com These investigations compare the activity of a series of related naphthalene (B1677914) analogs to determine the importance of specific functional groups and their positions on the naphthalene ring. oup.com

In a comparative study, this compound (1,4-DMNA) was evaluated alongside compounds like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.govresearchgate.net The results showed that 1,4-DHNA was the most potent compound in the series for inducing AhR-responsive genes like CYP1A1 and CYP1B1. nih.gov The methoxylation of the hydroxyl groups, as in 1,4-DMNA, was found to decrease this activity, highlighting the critical role of the 1,4-dihydroxy substituents for potent AhR agonism. researchgate.netnih.gov Specifically, CYP1A1 induction was shown to require one or both 1,4-dihydroxy substituents, with the activity being significantly enhanced by the 2-carboxyl group. researchgate.net

To gain mechanistic insights at the molecular level, ligand-receptor docking and binding pocket analysis are performed. Computational analysis has been used to model the interactions between naphthoic acid derivatives and the AhR ligand-binding pocket. nih.gov These studies utilize homology models of the receptor to predict how ligands bind and to identify key interactions. nih.govacs.org

The computational analysis revealed that potent AhR agonists like 1,4-DHNA share similar interactions within the AhR binding pocket as the prototypical ligand TCDD. nih.govresearchgate.net The primary interactions for 1,4-DHNA involve hydrogen bonds between its hydroxyl and carboxylic acid groups and specific amino acid residues in the receptor's binding pocket. nih.gov A docking study of a similar compound, 1,4-naphthoquinone (B94277), also predicted its binding within the AhR cavity. mdpi.com Although this compound is a weaker agonist, these computational models explain its activity based on its structural features. researchgate.net The replacement of hydroxyl groups with methoxy groups in 1,4-DMNA eliminates the potential for these specific hydrogen bond donations, which likely accounts for its reduced potency compared to 1,4-DHNA. This provides a clear example of how SAR and computational docking studies work in tandem to explain the biological activities of related compounds. nih.gov

Influence of Substituents on Molecular Properties and Interactions

Substituents play a critical role in modulating the reactivity and biological activity of aromatic compounds like naphthoic acid. researchgate.net The introduction of functional groups to the naphthalene core can significantly alter the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. In this compound, the two methoxy groups (-OCH₃) at positions 1 and 4 and the carboxylic acid group (-COOH) at position 2 are the key determinants of its chemical behavior.

A prominent example of the influence of substituents is seen when comparing the biological activity of this compound (1,4-DMNA) with its analogue, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). researchgate.netnih.gov While both compounds share the same naphthalene-2-carboxylic acid backbone, the seemingly minor change from methoxy (-OCH₃) to hydroxyl (-OH) groups at the 1 and 4 positions results in a dramatic difference in their ability to act as agonists for the Aryl Hydrocarbon Receptor (AhR). nih.gov In studies using human Caco2 colon cancer cells, 1,4-DHNA was a potent AhR agonist, strongly inducing the expression of the target gene CYP1A1. nih.govnih.gov In stark contrast, this compound did not induce CYP1A1 expression, indicating that the methoxy substituents render the molecule inactive in this specific biological context. nih.gov This highlights how substituent identity is crucial for specific molecular recognition and biological function. researchgate.netnih.govnih.gov

Further modification of the this compound structure, for instance by introducing a bromine atom at the 3-position, demonstrates how additional substituents can be used to create new derivatives with altered properties. mdpi.com The synthesis of 3-Bromo-1,4-dimethoxy-2-naphthoic acid from its parent compound yields a new molecule for potential applications, such as the synthesis of pyrimidinone-fused 1,4-naphthoquinone derivatives. mdpi.com

Table 1: Comparison of AhR Agonist Activity in Caco2 Cells

| Compound | Substituents at C1 and C4 | CYP1A1 Induction | Biological Activity Reference |

|---|---|---|---|

| This compound (1,4-DMNA) | Methoxy (-OCH₃) | No significant induction | nih.gov |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Hydroxyl (-OH) | Strong induction | nih.govnih.gov |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational preferences of this compound are crucial to understanding its interactions. The molecule is achiral and therefore does not have enantiomers. Its structural characteristics have been elucidated through single-crystal X-ray diffraction studies. researchgate.netnih.gov

In the solid state, this compound crystallizes in the centrosymmetric space group P2(1)/c. researchgate.netnih.gov A defining feature of its crystal packing is the formation of cyclic dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netnih.gov These robust hydrogen-bonding motifs form about a center of symmetry. researchgate.netnih.gov This dimeric structure is a common conformational arrangement for carboxylic acids in the solid state.

The analysis of the crystal structure also revealed that the carboxylic hydrogen atom is disordered, modeled as occupying two half-occupancy sites. researchgate.netnih.gov This indicates that the proton is shared between the two oxygen atoms of the carboxylate groups within the hydrogen-bonded dimer. While the naphthalene ring system is largely planar, the substituents can exhibit some conformational flexibility. This includes rotation around the C-C bond connecting the carboxylic acid to the naphthalene ring and the C-O bonds of the methoxy groups. Computational studies on related substituted naphthoic acids suggest that the energy barriers for such rotations are influenced by the electronic nature of the substituents. researchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₂O₄ | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/c | researchgate.netnih.gov |

| Key Structural Feature | Cyclic hydrogen-bonded dimer | researchgate.netnih.gov |

| Hydrogen Bonding | Occurs about a center of symmetry | researchgate.netnih.gov |

| Substituent Conformation | Carboxylic H atom disordered over two sites | researchgate.netnih.gov |

Applications As a Synthetic Precursor and Chemical Probe

Utilization in the Synthesis of Complex Organic Molecules

1,4-Dimethoxy-2-naphthoic acid serves as a valuable intermediate in the multi-step synthesis of more complex organic structures. Its naphthalene (B1677914) core, substituted with methoxy (B1213986) and carboxylic acid groups, provides a versatile scaffold for constructing elaborate molecular architectures, including those found in natural products and their analogues.

The dimethoxynaphthalene framework is a key precursor for the synthesis of naphthoquinones, a class of compounds with significant biological and chemical interest. The methoxy groups on this compound can be converted into hydroxyl groups, which can then be oxidized to form the characteristic 1,4-naphthoquinone (B94277) structure.

Detailed research findings show that derivatives of this compound are readily transformed into naphthoquinones. For instance, the amide of this compound can be treated with silver(II) oxide and nitric acid in dioxane to yield the corresponding quinone. murdoch.edu.au This oxidative demethylation is a critical step in accessing the quinone core. Similarly, the related compound methyl 1,4-dihydroxynaphthalene-2-carboxylate can be oxidized using silver(I) oxide to produce 2-methoxycarbonyl-1,4-naphthoquinone, demonstrating a common synthetic strategy for this class of molecules. ugent.be

The structure of this compound makes it an attractive starting point for the synthesis of furanonaphthoquinones. These compounds, which feature a furan (B31954) ring fused to a naphthoquinone system, are widely found in nature and exhibit a variety of interesting biological activities. researchgate.net A derivative, 1,4-dimethoxy-2-naphthoxyacetic acid, has been identified as a potential intermediate for furanonaphthoquinone synthesis. researchgate.net The synthesis of this key intermediate has been developed from starting materials like 2-acetyl-1-hydroxynaphthalene through a seven-step process involving methylation, Baeyer-Villiger oxidation, hydrolysis, bromination, another methylation, alkylation, and final hydrolysis. researchgate.net This multi-step conversion highlights the utility of the dimethoxynaphthalene scaffold as a foundational building block for these complex heterocyclic systems. researchgate.net

Closely related dimethoxynaphthalene compounds are pivotal intermediates in the synthesis of analogues of naturally occurring products. For example, 2-acetyl-1,4-dimethoxynaphthalene is a known intermediate for producing naphtho[2,3-c]pyran-5,10-diones, which are natural compounds with antimicrobial and antiparasitic properties. researchgate.net Furthermore, 2-hydroxy-1,4-dimethoxynaphthalene has been utilized in the synthesis of Rhinacanthin A, a biologically active naphthoquinone. researchgate.net The synthesis of a dideoxy analogue of xylindein, a complex natural pigment, also relies on tetraoxygenated naphthalene precursors, underscoring the importance of such building blocks in accessing complex molecular targets. murdoch.edu.au

| Application | Precursor Compound | Target Molecule Class | Research Finding |

| Naphthoquinone Synthesis | Amide of this compound | Naphthoquinones | Oxidative demethylation using silver(II) oxide yields the quinone structure. murdoch.edu.au |

| Furanonaphthoquinone Synthesis | 1,4-Dimethoxy-2-naphthoxyacetic acid | Furanonaphthoquinones | Serves as a potential intermediate for constructing the furan-fused quinone system. researchgate.net |

| Natural Product Analogue Synthesis | 2-Acetyl-1,4-dimethoxynaphthalene | Naphtha[2,3-c]pyran-5,10-diones | Acts as a key intermediate in synthesizing this class of bioactive compounds. researchgate.net |

Building Block for Furanonaphthoquinone Synthesis

Development of Novel Catalysts and Ligands

Based on available scientific literature, there is no direct evidence to suggest that this compound has been specifically utilized in the development of novel catalysts or ligands. Its primary role reported in chemical synthesis is that of a structural precursor rather than a catalytically active component or a coordinating ligand for metal complexes.

Role in Materials Science Research (e.g., polymer precursors for liquid crystal polymers)

While this compound itself is not directly cited as a monomer for liquid crystal polymers (LCPs), its structural analogues play a crucial role in this area of materials science. A closely related compound, 6-hydroxy-2-naphthoic acid (HNA), is a key commercial monomer used in the production of high-performance thermotropic LCPs like Vectra®. researchgate.netmdpi.comgoogle.com The naphthalene ring in HNA introduces a non-linear, "crankshaft" structure into the polymer backbone, which lowers the melting point and improves processability without significantly compromising the stiffness and liquid crystalline properties. researchgate.netgoogle.com

Research into sustainable alternatives has identified other dimethoxy-naphthoic acid derivatives as potential bio-based building blocks for polymers. For instance, 6-hydroxy-5,7-dimethoxy-2-naphtanoic acid (DMNA) has been proposed as a renewable substitute for petroleum-based naphthoic acids in polymers due to its structural similarity to HNA. semanticscholar.org This suggests a potential, though not yet fully realized, application for this compound and its isomers in the design of novel polymers with tailored thermal and mechanical properties.

Design and Synthesis of Chemical Probes for Biological Systems

This compound and its derivatives have been employed as chemical probes to investigate biological systems. A notable example is its use in studying the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in regulating physiological processes. dioxins.com

In a study examining the structure-activity relationships of various naphthoic acid derivatives, this compound (referred to as 1,4-DMNA in the study) was tested for its ability to activate the AhR. dioxins.com The research found that while 1,4-DMNA could induce AhR-dependent gene expression (specifically Cyp1b1), it was less potent than its dihydroxy analogue, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). dioxins.com This use of 1,4-DMNA helped to elucidate the structural requirements for ligand binding and activation of the AhR, demonstrating its utility as a chemical probe to understand receptor function. dioxins.com Furthermore, other related compounds like 6,7-dimethoxy-naphthalene-2-carboxylic acid have been reported for use as fluorescent probes in bioimaging, indicating a broader potential for dimethoxy-naphthalene scaffolds in the design of tools for biological research. lookchem.com

Exploration of Bioactivity at the Molecular Level Mechanistic Focus

Modulation of Biological Receptor Systems (e.g., Aryl Hydrocarbon Receptor)

Research has centered on the ability of 1,4-Dimethoxy-2-naphthoic acid, referred to as 1,4-DMNA in some studies, to interact with the aryl hydrocarbon receptor (AhR). nih.govresearchgate.netnih.gov This receptor is a ligand-activated transcription factor involved in processes such as detoxification, immune regulation, and cellular differentiation. mdpi.commdpi.com The activity of 1,4-DMNA has been compared to its structural analog, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a known bacterial metabolite and potent AhR agonist. nih.govresearchgate.net

Agonist and Antagonist Activity Profiling

In studies using various naphthoic acid derivatives, this compound was profiled for its ability to act as an agonist of the aryl hydrocarbon receptor. nih.govresearchgate.netnih.gov Its activity was assessed in different cell lines, including young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells. nih.govresearchgate.net

While the related compound 1,4-DHNA was identified as the most potent AhR agonist among the tested naphthalene (B1677914) derivatives, this compound demonstrated weaker activity. nih.govnih.gov The agonist activity was quantified by measuring the induction of AhR target genes, such as CYP1A1 and CYP1B1. nih.govresearchgate.net In YAMC cells, this compound was among a group of compounds that significantly induced Cyp1b1 gene expression. nih.govnih.gov However, structure-activity relationship analyses revealed that the presence of the 1,4-dihydroxy groups, as seen in 1,4-DHNA, was crucial for potent CYP1A1 induction, and this activity was diminished in this compound where these hydroxyls are replaced by methoxy (B1213986) groups. nih.govnih.govresearchgate.net

Mechanisms of Receptor Binding and Activation

The mechanism of action for this compound is understood to be mediated through the aryl hydrocarbon receptor. nih.govnih.gov Evidence for this is provided by experiments using YAMC cells where the AhR was knocked out using CRISPR/Cas9 technology. nih.govnih.gov In these AhR-deficient cells, the induction of Cyp1b1 by this compound was not observed, confirming that its activity is dependent on the presence of a functional AhR. nih.govnih.gov

The structural difference between this compound and the more potent 1,4-DHNA provides insight into the binding mechanism. Structure-activity relationship studies have highlighted that the 1,4-dihydroxy substituents are key for strong AhR activation, particularly for inducing CYP1A1. nih.govnih.gov The replacement of these hydroxyl groups with methoxy groups, as in this compound, leads to a reduction in agonist potency. nih.gov This suggests that the hydroxyl groups likely participate in crucial hydrogen-bonding interactions within the AhR's ligand-binding pocket, which are not as effectively replicated by methoxy groups.

Enzyme Inhibition Studies and Binding Mechanisms

Based on the available scientific literature, there are no specific studies focused on the enzyme inhibitory activity of this compound. Research on enzyme inhibition within this class of compounds has primarily targeted the dihydroxy analogues.

Investigation of Molecular Interactions with Cellular Pathways (e.g., CYP1A1/CYP1B1 mRNA induction)

The interaction of this compound with cellular pathways has been specifically investigated through its effect on AhR-responsive genes, namely Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1). nih.govresearchgate.netnih.gov These enzymes are part of the cell's xenobiotic metabolism system.

In human Caco-2 cells, treatment with this compound was shown to induce the mRNA expression of both CYP1A1 and CYP1B1. researchgate.net Similarly, in young adult mouse colonic (YAMC) cells, the compound was tested for its ability to induce the murine equivalents, Cyp1a1 and Cyp1b1. researchgate.net A significant induction of Cyp1b1 was noted in YAMC cells following treatment. nih.govnih.gov The induction of these genes confirms that this compound can engage the AhR signaling pathway, leading to the transcriptional activation of its target genes. The responses were shown to be concentration-dependent. researchgate.net

| Cell Line | Target Gene | Observed Activity | Mechanism Confirmation |

|---|---|---|---|

| Human Caco-2 | CYP1A1 / CYP1B1 | Induction of mRNA expression observed. researchgate.net | Activity is consistent with AhR agonism. |

| Mouse YAMC (Wild-Type) | Cyp1b1 | Significant induction of mRNA expression observed. nih.govnih.gov | Considered a weaker agonist compared to 1,4-DHNA. nih.gov |

| Mouse YAMC (AhR Knockout) | Cyp1b1 | Induction response was not observed. nih.govnih.gov | Demonstrates the activity is AhR-dependent. nih.govnih.gov |

Role as a Bacterial Metabolite in Biochemical Processes